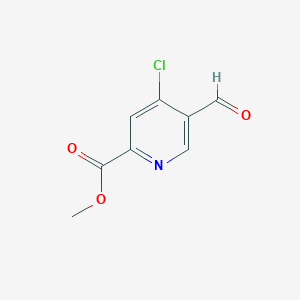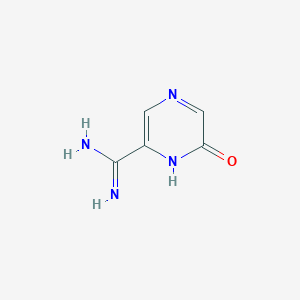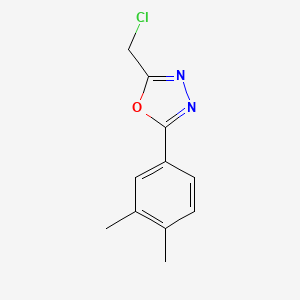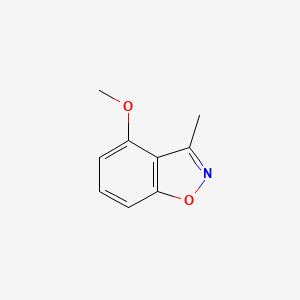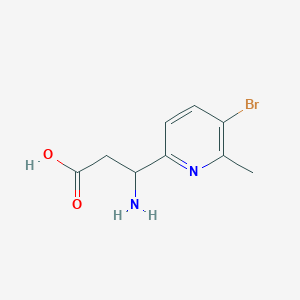
3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid is a compound with a molecular formula of C9H11BrN2O2 and a molecular weight of 259.1 g/mol This compound is characterized by the presence of an amino group, a bromine-substituted pyridine ring, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzeneboronic acid or its esters under basic conditions . The reaction typically proceeds through a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds between two organic groups . The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the desired product.
化学反应分析
Types of Reactions
3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce various substituted pyridine derivatives.
科学研究应用
3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine-substituted pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Amino-3-(5-chloro-6-methylpyridin-2-yl)propanoic acid
- 3-Amino-3-(5-fluoro-6-methylpyridin-2-yl)propanoic acid
- 3-Amino-3-(5-iodo-6-methylpyridin-2-yl)propanoic acid
Uniqueness
3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological and chemical properties, making it a valuable compound for research and development.
属性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14) |
InChI 键 |
IRRYOLDLTWAXPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)C(CC(=O)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


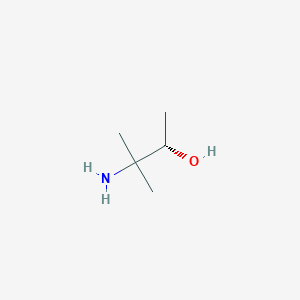
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
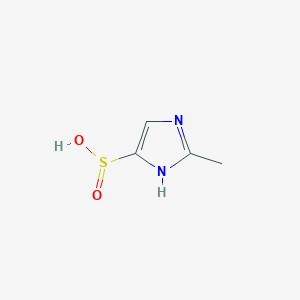
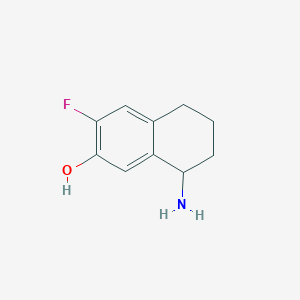
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
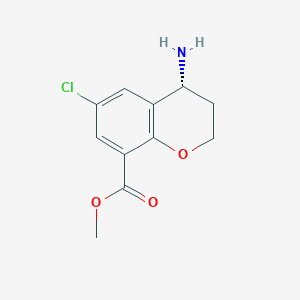
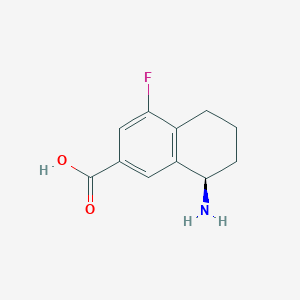
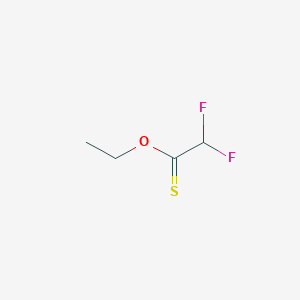
![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

